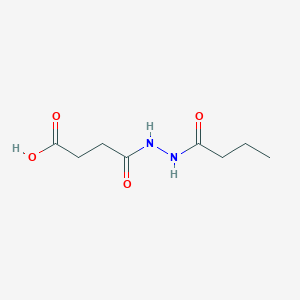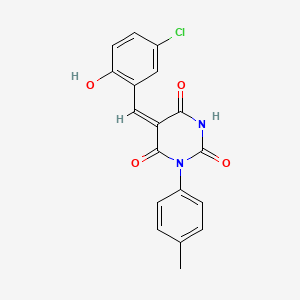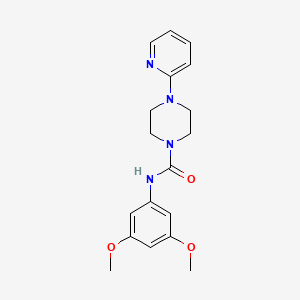
4-(2-butyrylhydrazino)-4-oxobutanoic acid
Übersicht
Beschreibung
4-(2-butyrylhydrazino)-4-oxobutanoic acid, also known as Boc-Lys(Boc)-OH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is a derivative of lysine and is commonly used as a building block in peptide synthesis. In
Wirkmechanismus
The mechanism of action of 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH is not well understood. However, it is believed to act as a nucleophile in peptide synthesis, reacting with activated carboxylic acids to form peptide bonds. In addition, 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH has been shown to enhance the stability and bioavailability of peptides in vivo, possibly through its ability to protect the peptide from degradation by proteases.
Biochemical and Physiological Effects
4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH can enhance the antimicrobial activity of certain peptides. Additionally, this compound has been shown to increase the stability and bioavailability of peptides in vivo, potentially increasing their therapeutic efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH in lab experiments is its ability to enhance the stability and bioavailability of peptides, which can increase the accuracy and reproducibility of experimental results. However, one limitation of using this compound is its cost, as it can be expensive to synthesize.
Zukünftige Richtungen
There are several future directions for research involving 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH. One area of interest is the development of novel peptide-based drugs using this compound as a building block. Additionally, further research is needed to understand the mechanism of action of 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH and its potential applications in the study of protein-protein interactions. Finally, the development of more cost-effective synthesis methods for 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH could make this compound more accessible to researchers.
Wissenschaftliche Forschungsanwendungen
4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH has numerous applications in scientific research. It is commonly used as a building block in peptide synthesis, particularly in the synthesis of peptides with a C-terminal lysine residue. This compound is also used in the development of peptide-based drugs, as it can enhance the stability and bioavailability of peptides in vivo. Additionally, 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH has been used in the development of novel antimicrobial peptides and in the study of protein-protein interactions.
Eigenschaften
IUPAC Name |
4-(2-butanoylhydrazinyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-2-3-6(11)9-10-7(12)4-5-8(13)14/h2-5H2,1H3,(H,9,11)(H,10,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMZZPMUHVZWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Butanoylhydrazinyl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea](/img/structure/B4674039.png)
![methyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4674046.png)

![4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4674064.png)
![2-methoxy-3-methyl-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4674074.png)
![2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B4674077.png)
![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4674084.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4674088.png)

![N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide](/img/structure/B4674096.png)
![4-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide](/img/structure/B4674111.png)
![[6-[3-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4674138.png)
![N-(tert-butyl)-4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzamide](/img/structure/B4674151.png)
![N-(tert-butyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4674157.png)